molecular formula C20H15N3O6 B1684487 Rubitecan CAS No. 91421-42-0

Rubitecan

Cat. No.: B1684487
CAS No.: 91421-42-0
M. Wt: 393.3 g/mol
InChI Key: VHXNKPBCCMUMSW-FQEVSTJZSA-N
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Description

Rubitecan (9-nitro-20(S)-camptothecin, 9-NC) is a semi-synthetic camptothecin analog derived from the bark and leaves of Camptotheca acuminata. It functions as a potent topoisomerase I (TOP1) inhibitor, stabilizing the TOP1-DNA cleavage complex and inducing DNA strand breaks, thereby disrupting replication and transcription in cancer cells . Developed by SuperGen, this compound is orally bioavailable and has demonstrated activity against a broad spectrum of solid tumors, including pancreatic, colorectal, and gastric cancers .

Chemical Reactions Analysis

Rubitecan undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form different derivatives.

    Reduction: Reduction reactions can modify the nitro group present in this compound.

    Substitution: Substitution reactions can occur at various positions on the this compound molecule, leading to the formation of different analogs.

Common reagents and conditions used in these reactions include strong acids and bases, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used.

Comparison with Similar Compounds

Key Pharmacological Properties :

  • Molecular formula: C₂₀H₁₅N₃O₆; molecular weight: 393.35 g/mol .
  • Orphan drug designation and fast-track approval for pancreatic cancer by the FDA .
  • Preclinical studies in nude mice showed 100% growth inhibition in 30/30 human tumor xenografts, with complete regression in 24/30 cases .

Structural and Mechanistic Comparison

Rubitecan belongs to the camptothecin family, sharing structural homology with other TOP1 inhibitors but differing in substituent groups.

Compound Structural Features Mechanism of Action
This compound 9-nitro substitution at position 20(S) Irreversible TOP1 inhibition, DNA strand breaks
Irinotecan 10-hydroxy-7-ethyl-camptothecin (prodrug) TOP1 inhibition; activated by carboxylesterase to SN-38
Topotecan 10-hydroxy-camptothecin Reversible TOP1 inhibition; water-soluble
Hydroxycamptothecin 10-hydroxy substitution TOP1 inhibition; selective histone phosphorylation suppression

Key Differences :

  • This compound’s nitro group enhances lipophilicity and oral bioavailability compared to irinotecan and topotecan, which require intravenous administration .

Efficacy in Clinical Trials

Table 1: Clinical Activity in Pancreatic Cancer

Compound Phase Patient Population Response Rate Median Survival Reference
This compound III Gemcitabine-refractory 38% tumor control 184 days (rescue)
Irinotecan III First-line metastatic 16.1% 6.8 months NA
5-FU III Gemcitabine-refractory N/A 66 days (control)
  • In a Phase III trial, this compound prolonged median survival to 184 days in 5-FU-refractory patients compared to 66 days for non-switching cohorts .
  • However, this compound’s New Drug Application (NDA) for pancreatic cancer was withdrawn in 2005 due to insufficient survival benefit in broader trials .

Table 2: Activity in Gastric Cancer

Compound Phase Response Rate Key Adverse Events
This compound II 15% Myelosuppression (34%), GI toxicity (14%)
Paclitaxel II 17–23% Neuropathy, alopecia

Toxicity Profile

  • This compound : Predominantly hematologic (grade 3/4 myelosuppression in 34% of patients) and mild gastrointestinal effects (14%) .
  • Irinotecan: Severe diarrhea (25%) and neutropenia (30%) due to SN-38 accumulation .

Biological Activity

Rubitecan, also known as Orathecin, is an orally available camptothecin derivative primarily investigated for its antitumor activity through the inhibition of DNA topoisomerase I. This compound has shown promise in various clinical settings, particularly in treating pancreatic cancer and other solid tumors. This article provides a comprehensive overview of the biological activity of this compound, including pharmacological evaluations, clinical trial results, and case studies.

This compound exerts its antitumor effects by inhibiting DNA topoisomerase I, an enzyme crucial for DNA replication and transcription. The compound exists in two forms: 9-nitro-camptothecin (9-NC) and its active metabolite 9-amino-camptothecin (9-AC). The lactone form of this compound is essential for its activity; however, it can convert to a less active carboxylic acid form under neutral or basic conditions .

Pharmacokinetics and Bioavailability

The bioavailability of this compound is significantly influenced by food intake. A phase II study indicated that administering this compound under fasting conditions resulted in a higher bioavailability compared to administration after meals. For instance, the fasted-to-fed ratio for maximum concentration (C(max)) was 1.98, indicating that the timing of food intake is critical for achieving optimal drug exposure .

Colorectal Cancer

A randomized phase II study evaluated this compound in patients with advanced colorectal cancer. Despite being well tolerated, the study found that none of the evaluable patients achieved an objective response, highlighting the limited efficacy of this compound at the tested doses and schedules .

Pancreatic Cancer

In contrast, this compound has shown more promising results in pancreatic cancer. A phase II trial involving 58 patients previously treated for advanced pancreatic cancer demonstrated that 7% achieved partial responses, while 16% had stable disease. The median survival for responding patients was notably longer than that of the overall cohort (10 months vs. 3 months) .

Study Population Response Rate Median Survival Adverse Events
Phase II Colorectal CancerAdvanced colorectal cancer0%N/AMild to moderate toxicity
Phase II Pancreatic CancerHeavily pretreated patients23% (partial + stable)10 months (responders)Gastrointestinal and hematologic

Case Studies

Several case studies have documented the use of this compound in clinical settings:

  • Case Study 1 : A patient with refractory pancreatic cancer treated with this compound experienced a partial response after eight weeks of therapy, highlighting its potential in difficult-to-treat malignancies .
  • Case Study 2 : Another study reported a patient who stabilized their disease after treatment with this compound, contributing to the evidence supporting its use in combination therapies .

Q & A

Basic Research Questions

Q. What is the molecular mechanism of Rubitecan as a topoisomerase I inhibitor, and how is this activity experimentally validated?

this compound exerts its antitumor effects by stabilizing the DNA-topoisomerase I complex, inducing DNA strand breaks during replication. This mechanism is validated through in vitro enzyme inhibition assays measuring the suppression of topoisomerase I-mediated DNA relaxation. Dose-dependent inhibition is quantified via gel electrophoresis or fluorescent DNA-binding assays . Pharmacodynamic studies in xenograft models further confirm target engagement by correlating tumor regression with topoisomerase I activity levels .

Q. What are the key pharmacokinetic challenges associated with this compound, and how are they addressed in preclinical studies?

this compound faces low oral bioavailability (~25–30%) due to poor water solubility and instability in physiological pH. Preclinical studies use LC-MS/MS bioanalytical methods to quantify plasma concentrations of this compound and its active metabolite, 9-aminothis compound, under varying storage conditions (e.g., freeze-thaw cycles at -20°C vs. -78°C). Stability data (Table 1) reveal higher variability at -20°C (% CV: 4.2–6.8 for this compound; 5.1–7.3 for metabolite) compared to -78°C (% CV: 2.1–3.9), necessitating strict temperature controls in pharmacokinetic trials .

Table 1: Stability of this compound and 9-Aminothis compound Under Freeze-Thaw Conditions

AnalyteCondition% CV (LQC)% CV (HQC)
This compound-20°C, 4 cycles6.85.7
This compound-78°C, 4 cycles3.92.1
Metabolite-20°C, 4 cycles7.36.1
Metabolite-78°C, 4 cycles4.53.2

Q. How is this compound formulated to overcome solubility limitations in preclinical models?

To enhance solubility, this compound is complexed with 2-hydroxypropyl-β-cyclodextrin (HPβCD) via co-evaporation or kneading. Phase solubility analysis confirms a 1:1 molar ratio (K1:1 = 1188 M⁻¹), validated by DSC and XRD showing loss of this compound’s crystalline peaks in the complex. Liposomal encapsulation of the inclusion complex further improves bioavailability, achieving sustained release (e.g., 80% drug release over 24 hours in vitro) .

Advanced Research Questions

Q. How can researchers resolve contradictions in clinical trial data on this compound’s efficacy in pancreatic cancer?

Phase II trials in refractory pancreatic cancer reported partial responses in 7% of patients, with median survival of 10 months in responders vs. 3 months overall . Contradictions arise from heterogeneous patient populations and prior therapies. Advanced methodologies include:

  • Stratified analysis : Subgroup patients by prior treatment lines (e.g., gemcitabine-naïve vs. resistant).
  • Biomarker integration : Correlate CA19-9 dynamics with survival outcomes.
  • Bayesian adaptive designs : Adjust dosing or enrollment criteria in real-time based on interim analyses .

Q. What experimental strategies optimize this compound’s therapeutic index in combination therapies?

Synergy studies use Chou-Talalay combination indices to identify additive/synergistic partners (e.g., platinum agents). In pancreatic cancer models, this compound + gemcitabine reduces IC₅₀ by 40% compared to monotherapy. Pharmacokinetic-pharmacodynamic (PK-PD) modeling predicts optimal dosing schedules to minimize hematologic toxicity (e.g., Grade 3/4 neutropenia in 23% of patients) while maintaining efficacy .

Q. How do researchers address variability in this compound’s metabolite quantification across bioanalytical platforms?

Cross-validation between LC-MS/MS and HPLC-UV methods is critical. For example, LC-MS/MS achieves lower limits of quantification (LLOQ: 50 pg/mL for this compound) with higher precision (% CV <10%) compared to HPLC-UV (LLOQ: 100 pg/mL; % CV: 12–15%). Method validation follows FDA guidelines, including matrix effect evaluations (e.g., ion suppression <20%) and stability testing under clinical trial conditions .

Q. What in silico tools predict this compound’s binding affinity to topoisomerase I isoforms?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations model this compound’s interaction with human topoisomerase I’s catalytic pocket. Binding free energy calculations (MM-PBSA) identify key residues (e.g., Asp533, Lys425) critical for stabilization. Comparative analysis with irinotecan reveals this compound’s higher binding affinity (ΔG: -9.8 kcal/mol vs. -8.2 kcal/mol), explaining its potent in vitro activity .

Q. Methodological Guidelines

  • Experimental design : Use factorial designs to test multiple variables (e.g., formulation, dose) while controlling for batch-to-batch variability .
  • Data analysis : Apply mixed-effects models to account for repeated measures in pharmacokinetic studies .
  • Ethical considerations : Ensure animal models comply with ARRIVE guidelines; clinical trials must report hematologic toxicity transparently .

Properties

IUPAC Name

(19S)-19-ethyl-19-hydroxy-8-nitro-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N3O6/c1-2-20(26)13-7-16-17-10(8-22(16)18(24)12(13)9-29-19(20)25)6-11-14(21-17)4-3-5-15(11)23(27)28/h3-7,26H,2,8-9H2,1H3/t20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHXNKPBCCMUMSW-FQEVSTJZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(C2=C(COC1=O)C(=O)N3CC4=CC5=C(C=CC=C5[N+](=O)[O-])N=C4C3=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=CC5=C(C=CC=C5[N+](=O)[O-])N=C4C3=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7046752
Record name Rubitecan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7046752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

393.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91421-42-0
Record name 9-Nitrocamptothecin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=91421-42-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Rubitecan [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091421420
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Rubitecan
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06159
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Rubitecan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7046752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name RUBITECAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H19C446XXB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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